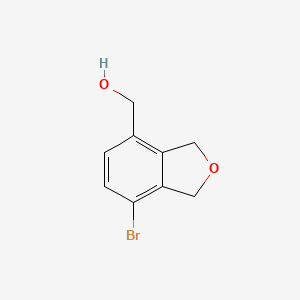
7-Bromo-1,3-dihydro-4-isobenzofuranmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-1,3-dihydro-4-isobenzofuranmethanol is a chemical compound with the molecular formula C9H9BrO2. . This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxymethyl group at the 4th position of the isobenzofuran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,3-dihydro-4-isobenzofuranmethanol typically involves the bromination of isobenzofuran derivatives. One common method includes the radical bromination of 4-bromo-3-nitrotoluene, followed by a series of reactions to introduce the hydroxymethyl group . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
7-Bromo-1,3-dihydro-4-isobenzofuranmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 7-Bromo-1,3-dihydro-4-isobenzofuran-4-carboxylic acid.
Reduction: 7-Hydro-1,3-dihydro-4-isobenzofuranmethanol.
Substitution: 7-Amino-1,3-dihydro-4-isobenzofuranmethanol.
科学的研究の応用
作用機序
The mechanism of action of 7-Bromo-1,3-dihydro-4-isobenzofuranmethanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group play crucial roles in its biological activity. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or inducing apoptosis .
類似化合物との比較
Similar Compounds
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another brominated benzofuran derivative with similar biological activities.
7-Bromo-4-chloro-1H-indazol-3-amine: A heterocyclic compound used in the synthesis of antiviral drugs.
Uniqueness
7-Bromo-1,3-dihydro-4-isobenzofuranmethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 4th position allows for further functionalization, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C9H9BrO2 |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
(7-bromo-1,3-dihydro-2-benzofuran-4-yl)methanol |
InChI |
InChI=1S/C9H9BrO2/c10-9-2-1-6(3-11)7-4-12-5-8(7)9/h1-2,11H,3-5H2 |
InChIキー |
CLKNENGMHCINTB-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2CO1)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
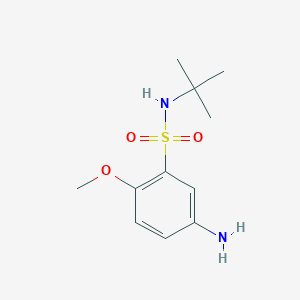
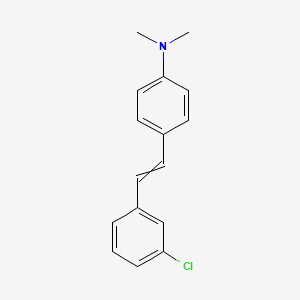
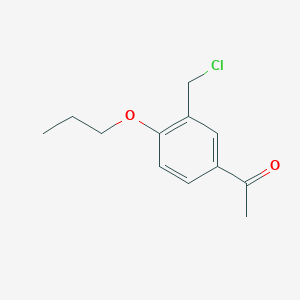
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
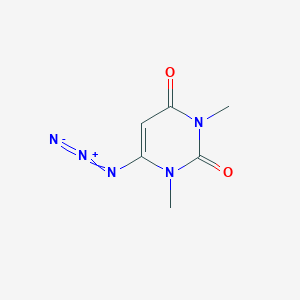

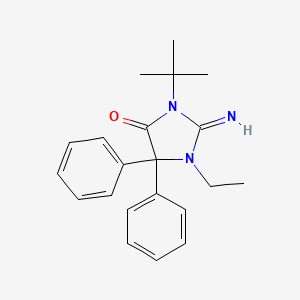
![tert-Butyl ((2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methyl)carbamate](/img/structure/B13936359.png)
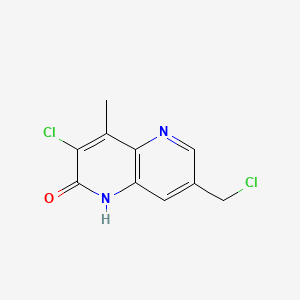
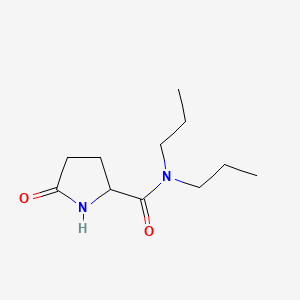
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)

![5-Fluoro-6-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13936391.png)
